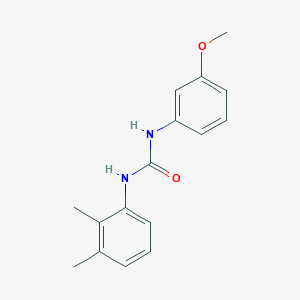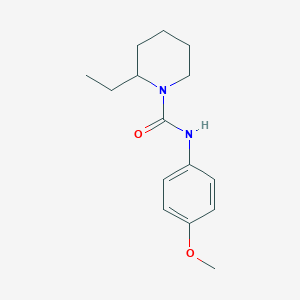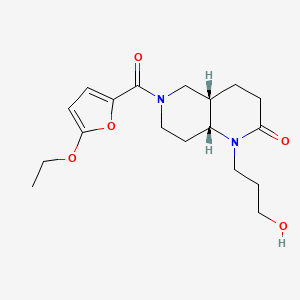![molecular formula C17H25N3O B5255158 N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B5255158.png)
N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a cyclopropyl group, a piperazine ring, and a dimethylphenyl group. This compound has been studied for its potential effects on various biological systems and its ability to interact with specific molecular targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 2,3-dimethylphenylamine with ethylene diamine under controlled conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl halide to the piperazine ring.
Acetylation: The final step involves the acetylation of the piperazine derivative with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and modulation of ion channels.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. It selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels, which are involved in various cellular processes. The compound also induces BDNF-like neurite growth and provides neuroprotection in cultured neurons .
Comparaison Avec Des Composés Similaires
N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:
N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide: Similar structure but with different substituents on the piperazine ring.
N-cyclopropyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide: Similar core structure but variations in the cyclopropyl group.
The uniqueness of this compound lies in its specific activation of TRPC channels and its potential neuroprotective effects, which are not commonly observed in other similar compounds.
Propriétés
IUPAC Name |
N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13-4-3-5-16(14(13)2)20-10-8-19(9-11-20)12-17(21)18-15-6-7-15/h3-5,15H,6-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZHNHSFYFOUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2,2,2-trichloro-1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide](/img/structure/B5255079.png)
![N-[[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyl-1-quinolin-5-ylmethanamine](/img/structure/B5255086.png)

![N-(3,5-dimethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5255110.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B5255126.png)

![4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID](/img/structure/B5255139.png)
![2-{2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5255140.png)

![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide](/img/structure/B5255152.png)
![4-(hydroxymethyl)-1-[4-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5255168.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5255177.png)

![2-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5255188.png)
